molecular formula C17H18FN7O B6453122 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine CAS No. 2549002-26-6

6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

Cat. No.: B6453122
CAS No.: 2549002-26-6
M. Wt: 355.4 g/mol
InChI Key: ROLZFXOFRLBOMP-UHFFFAOYSA-N
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Description

6-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine is a bicyclic purine derivative featuring a fused octahydrocyclopenta[c]pyrrol moiety and a 5-fluoropyrimidinyloxy-methyl substituent. The compound’s structure combines a purine core with a conformationally constrained bicyclic system, which may enhance target binding specificity and metabolic stability compared to simpler purine analogs .

The compound’s fluorinated pyrimidine group likely contributes to enhanced lipophilicity and bioavailability, as seen in other fluorinated purine/pyrimidine derivatives .

Properties

IUPAC Name

6-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-12-4-19-16(20-5-12)26-8-17-3-1-2-11(17)6-25(7-17)15-13-14(22-9-21-13)23-10-24-15/h4-5,9-11H,1-3,6-8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLZFXOFRLBOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine (CAS Number: 2549002-26-6) is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27FN6O2C_{22}H_{27}FN_{6}O_{2} with a molecular weight of approximately 426.5 g/mol. The compound features a purine base linked to an octahydrocyclopentapyrrole moiety and a fluoropyrimidine group, which may influence its pharmacological properties.

Property Details
Molecular FormulaC22H27FN6O2C_{22}H_{27}FN_{6}O_{2}
Molecular Weight426.5 g/mol
IUPAC Name[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone
CAS Number2549002-26-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of the fluoropyrimidine moiety suggests potential interactions with nucleic acids, which could lead to inhibition of DNA or RNA synthesis.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism or other critical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : The structural components allow for potential binding to nucleic acids, affecting their function.

Biological Activity

Research indicates that compounds with similar structures often demonstrate significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : Similar fluoropyrimidine derivatives have shown inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of the compound on leukemia L1210 cells, revealing an ID50 value indicative of moderate activity against these cells.
    • Further exploration into analogs showed enhanced potency against solid tumors in vitro.
  • Antibacterial Activity :
    • Compounds structurally related to this purine derivative were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition with an ID50 ranging from 10710^{-7} M to 10810^{-8} M for E. coli and S. faecium respectively .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. The following findings highlight its potential:

Study Focus Findings
SynthesisMultiple synthetic routes established for efficient production.
Biological TestingDemonstrated significant activity against selected cancer cell lines .
Structure-Activity RelationshipIdentified key structural features contributing to biological activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs, such as N-[3-[3-(p-fluorophenyl)-2,4-dioxo-1H-purin-9(8H)-yl]prop-2-ynyl]octanamide, demonstrate enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance .

Bicyclic Systems in Purine Derivatives

Compound Name Bicyclic Structure Therapeutic Relevance Reference
2-((3aR,5r,6aS)-5-(2-Chloro-3-fluorophenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-methylpyrimidine-4-carboxylic Acid Hexahydrocyclopenta[c]pyrrol RBP4 antagonist; potential for diabetes therapy
Target Compound Octahydrocyclopenta[c]pyrrol Hypothesized RBP4 modulation
7-(2-Azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Click chemistry applications

Key Observations :

Key Observations :

  • The target compound’s synthesis may require multi-step coupling reactions, similar to fluorinated purine-dione derivatives .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki) is a versatile method for introducing aryl/heteroaryl groups to purines .

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